molecular formula C5H5NO2 B13102552 4-Aminofuran-3-carbaldehyde

4-Aminofuran-3-carbaldehyde

Cat. No.: B13102552
M. Wt: 111.10 g/mol
InChI Key: BLIPINCUSPKPJA-UHFFFAOYSA-N
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Description

4-Aminofuran-3-carbaldehyde is a furan derivative featuring an amino group (-NH₂) at the 4-position and an aldehyde (-CHO) group at the 3-position of the heterocyclic ring.

Properties

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

4-aminofuran-3-carbaldehyde

InChI

InChI=1S/C5H5NO2/c6-5-3-8-2-4(5)1-7/h1-3H,6H2

InChI Key

BLIPINCUSPKPJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CO1)N)C=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-Aminofuran-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substituent.

Major Products:

    Oxidation: 4-Aminofuran-3-carboxylic acid.

    Reduction: 4-Aminofuran-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Aminofuran-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences and similarities between 4-Aminofuran-3-carbaldehyde and two related compounds: Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) and N-(4-Aminophenyl)-5-methylfuran-3-carboxamide.

Compound Core Structure Functional Groups Key Substituents
4-Aminofuran-3-carbaldehyde Furan ring Amino (-NH₂), Aldehyde (-CHO) 4-NH₂, 3-CHO
Caffeic Acid Benzene ring 3,4-Dihydroxy, Propenoic acid 3,4-(OH)₂, CH₂=CH-COOH
N-(4-Aminophenyl)-5-methylfuran-3-carboxamide Furan ring Carboxamide (-CONH-), 4-Aminophenyl, Methyl (-CH₃) 5-CH₃, 3-CONH-C₆H₄-NH₂ (para)

Key Observations :

  • Reactivity: The aldehyde group in 4-Aminofuran-3-carbaldehyde may render it more reactive than the carboxamide derivative , which has a stable amide bond.

Research Findings and Methodological Considerations

While direct studies on 4-Aminofuran-3-carbaldehyde are absent in the evidence, methodologies for analyzing related compounds may apply:

  • Crystallography : Tools like SHELX software could resolve its crystal structure, aiding in understanding intermolecular interactions.
  • Toxicity Screening : The safety profile of the carboxamide derivative suggests furan-based amines require rigorous hazard assessment.

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